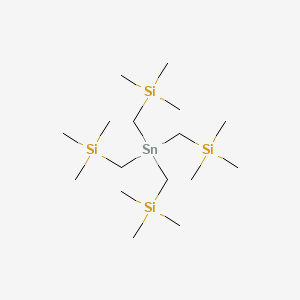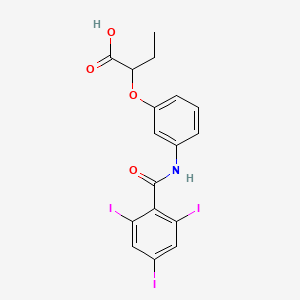
Butyric acid, 2-(m-(3-amino-2,4,6-triiodobenzamido)phenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyric acid, 2-(m-(3-amino-2,4,6-triiodobenzamido)phenoxy)- is a complex organic compound with a unique structure. It contains 14 hydrogen atoms, 17 carbon atoms, 1 nitrogen atom, 4 oxygen atoms, and 3 iodine atoms . This compound is notable for its aromatic rings and the presence of iodine atoms, which contribute to its distinct chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 2-(m-(3-amino-2,4,6-triiodobenzamido)phenoxy)- involves multiple steps. One common method starts with the preparation of the intermediate 3-amino-2,4,6-triiodobenzamide. This intermediate is then reacted with phenoxybutyric acid under specific conditions to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced techniques such as hydroformylation and oxidation. These methods ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Butyric acid, 2-(m-(3-amino-2,4,6-triiodobenzamido)phenoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Butyric acid, 2-(m-(3-amino-2,4,6-triiodobenzamido)phenoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of radiology due to the presence of iodine atoms.
Industry: It is used in the production of specialized chemicals and materials
作用機序
The mechanism of action of butyric acid, 2-(m-(3-amino-2,4,6-triiodobenzamido)phenoxy)- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The presence of iodine atoms enhances its ability to interact with biological molecules, making it a valuable tool in radiology and other medical applications .
類似化合物との比較
Similar Compounds
Butanoic acid, 2-amino-: This compound shares a similar structure but lacks the iodine atoms, making it less effective in radiological applications.
Isobutyric acid: An isomer of butyric acid, it has different chemical properties and applications.
Uniqueness
Butyric acid, 2-(m-(3-amino-2,4,6-triiodobenzamido)phenoxy)- is unique due to its combination of aromatic rings and iodine atoms. This structure provides it with distinct chemical and biological properties, making it valuable in various scientific and industrial applications .
特性
CAS番号 |
22708-34-5 |
|---|---|
分子式 |
C17H14I3NO4 |
分子量 |
677.01 g/mol |
IUPAC名 |
2-[3-[(2,4,6-triiodobenzoyl)amino]phenoxy]butanoic acid |
InChI |
InChI=1S/C17H14I3NO4/c1-2-14(17(23)24)25-11-5-3-4-10(8-11)21-16(22)15-12(19)6-9(18)7-13(15)20/h3-8,14H,2H2,1H3,(H,21,22)(H,23,24) |
InChIキー |
CDTXYVVEESTFNG-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)O)OC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2I)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



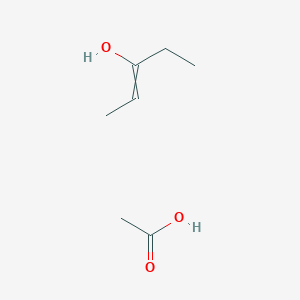
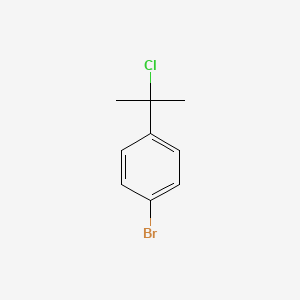
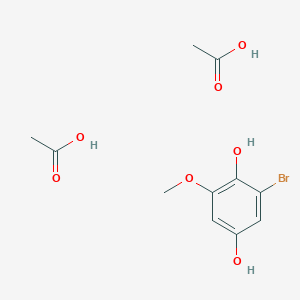


![Methyl-[(2-methylphenyl)methyl]arsinic acid](/img/structure/B14718218.png)
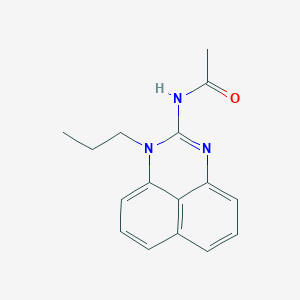
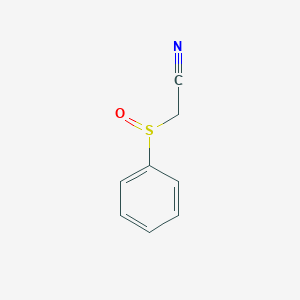
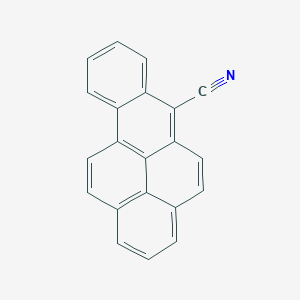
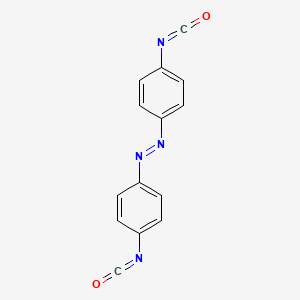
![Ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-phenylprop-2-en-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14718250.png)
